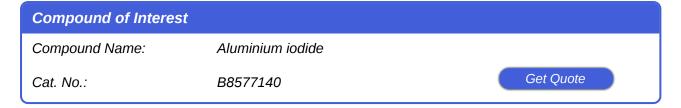


# An In-depth Technical Guide to the Synthesis of Anhydrous Aluminium Iodide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous aluminium iodide (AlI<sub>3</sub>), a versatile reagent in organic synthesis. The document details various synthetic methodologies, presents key quantitative data in a structured format, and includes detailed experimental protocols.

## Introduction

Anhydrous **aluminium iodide** is a powerful Lewis acid and a valuable reagent for various chemical transformations, including the cleavage of C-O and N-O bonds, the deoxygenation of epoxides, and the hydroiodation of alkenes and alkynes.[1][2] Its reactivity and utility in organic synthesis make a thorough understanding of its preparation crucial for researchers in academia and the pharmaceutical industry. This guide explores the primary methods for synthesizing anhydrous AlI<sub>3</sub>, emphasizing safety, scalability, and purity.

# Physicochemical Properties and Structural Information

Anhydrous **aluminium iodide** is a white or off-white solid that is highly sensitive to moisture and light.[3] It readily absorbs water from the atmosphere to form the hexahydrate.[1] In the solid state and in the gas phase at lower temperatures, it exists as a dimer, Al<sub>2</sub>I<sub>6</sub>, with a structure analogous to dibromoethane.[4]



Table 1: Physicochemical Properties of Anhydrous Aluminium Iodide

Property	Value	Reference(s)
Molar Mass	407.695 g/mol	[4]
Appearance	White powder	[4]
Density	3.98 g/cm <sup>3</sup>	[1][4]
Melting Point	188.28 °C (sublimes)	[1][4]
Boiling Point	382 °C	[1][4]
Solubility	Soluble in alcohol, ether, carbon disulfide, carbon tetrachloride	[1]

Table 2: Thermodynamic Data for Anhydrous Aluminium Iodide

Property	Value	Reference(s)
Standard Enthalpy of Formation (ΔfH°298)	-302.9 kJ/mol	[1]
Standard Molar Entropy (S°298)	195.9 J·mol <sup>-1</sup> ·K <sup>-1</sup>	[1]

# **Synthetic Methodologies**

Several methods exist for the preparation of anhydrous **aluminium iodide**. The choice of method often depends on the desired scale, purity, and available equipment.

### **Direct Combination of Elements**

The most straightforward synthesis involves the direct reaction of aluminium powder with elemental iodine.[4] This reaction is highly exothermic and can be initiated by the addition of a few drops of water, which acts as a catalyst.[5][6]

Reaction:  $2 \text{ Al(s)} + 3 \text{ I}_2(s) \rightarrow 2 \text{ AlI}_3(s)[4][5]$ 



While visually impressive, this method is often difficult to control, leading to the sublimation of iodine and dispersal of the product.[1][3] It is generally more suitable for small-scale demonstrations than for the preparation of pure, anhydrous All<sub>3</sub> in significant quantities.[1]

Experimental Protocol 1: Direct Combination (Demonstration Scale)[7][8]

- In a fume hood, thoroughly mix 0.5 g of fine aluminium powder and 4 g of finely ground iodine crystals in an evaporating dish.
- Create a small indentation in the center of the powder mixture.
- Add 3-4 drops of water to the indentation to initiate the reaction.
- A vigorous reaction will occur, producing a plume of purple iodine vapor and white smoke of aluminium iodide.[8]
- Allow the reaction to subside and the product to cool completely within the fume hood.

Caution: This reaction is highly exothermic and produces toxic iodine vapor. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[7][8]

## Synthesis in an Inert Solvent

A more controlled and scalable method involves reacting aluminium and iodine in an inert solvent.[1] This approach allows for better temperature management and easier handling of the product. Solvents such as carbon tetrachloride, hexane, or toluene can be used.[1][9][10][11]

Experimental Protocol 2: Synthesis in Carbon Tetrachloride[9]

- Set up a reflux apparatus in a fume hood, ensuring all glassware is thoroughly dried.
- To a round-bottom flask, add 5 g of pure aluminium (granules or foil) and 20 g of dry iodine.
- Add 80 ml of dry carbon tetrachloride to the flask.
- Heat the mixture to reflux with stirring. The reaction is complete when the characteristic purple color of iodine disappears.



- Filter the hot solution to remove excess aluminium.
- Distill off the solvent under reduced pressure.
- The resulting pale yellow to light brown residue is dried in a vacuum at 100 °C to yield anhydrous **aluminium iodide**. A reported yield for this method is approximately 90%.[9]

Note: All operations must be carried out under anhydrous conditions to prevent the formation of hydrated **aluminium iodide**.[3][9]

## **High-Temperature Gas-Phase Synthesis**

For obtaining high-purity anhydrous **aluminium iodide**, a high-temperature gas-phase reaction is a superior method.[1] This process involves passing iodine vapor over heated aluminium in an inert atmosphere.

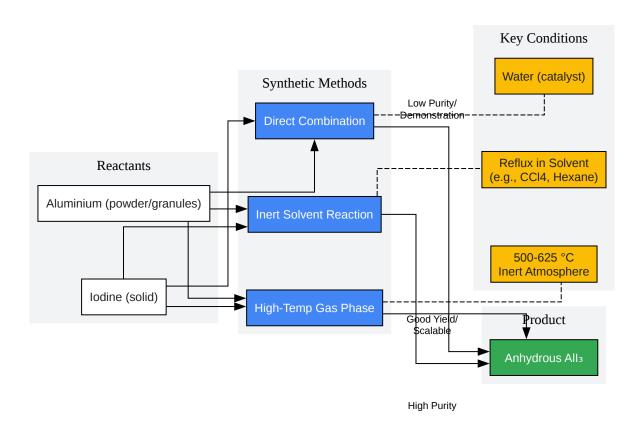
Experimental Protocol 3: High-Temperature Gas-Phase Synthesis[9]

- Set up a tube furnace with a quartz or borosilicate glass tube.
- Place 60 g of aluminium granules (approximately 10 mesh) in the center of the tube.
- Heat the aluminium to 500-625 °C under a slow stream of nitrogen or in a vacuum.
- Heat 18 g of iodine in a separate container to its sublimation point (around 180 °C) and pass the iodine vapor over the heated aluminium.
- The nearly white product will sublime and collect in a cooler part of the apparatus.
- Using a large excess of aluminium ensures the complete consumption of iodine. The reported yield based on iodine is approximately 75%.[9]

# **Visualization of Synthetic Pathways**

The following diagrams illustrate the logical workflow of the different synthetic methods for anhydrous **aluminium iodide**.







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